p-Ethylacetophenone oxime
Overview
Description
p-Ethylacetophenone oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from p-ethylacetophenone, a ketone with an ethyl group attached to the para position of the phenyl ring. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-ethylacetophenone oxime typically involves the reaction of p-ethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out in an ethanol solvent at elevated temperatures (around 60°C) for a specified duration (approximately 75 minutes). The mixture is then cooled, and the product is extracted using ethyl acetate and purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
p-Ethylacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid or zeolites are employed in the Beckmann rearrangement
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Amides, such as acetanilide and N-methyl benzamide.
Scientific Research Applications
p-Ethylacetophenone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of p-ethylacetophenone oxime involves its interaction with specific molecular targets and pathways. For instance, in biological systems, oximes can act as nucleophiles, reacting with electrophilic centers in enzymes or receptors. This interaction can modulate the activity of these biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetophenone oxime: Lacks the ethyl group at the para position.
p-Methylacetophenone oxime: Has a methyl group instead of an ethyl group at the para position.
Benzophenone oxime: Contains a phenyl group instead of an ethyl group.
Uniqueness
p-Ethylacetophenone oxime is unique due to the presence of the ethyl group at the para position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s physicochemical properties, making it distinct from other similar oximes .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development and other industrial applications. Further research into its properties and mechanisms of action can uncover new opportunities for its use in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(NZ)-N-[1-(4-ethylphenyl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGTLCRIQNAIB-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N\O)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089-32-9 | |
Record name | Acetophenone, 4'-ethyl-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59493 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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